molecular formula C24H25Cl2NO B601921 Desethylclomifene Hydrochloride CAS No. 1310815-19-0

Desethylclomifene Hydrochloride

Cat. No.: B601921
CAS No.: 1310815-19-0
M. Wt: 414.37
InChI Key:
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Description

Desethylclomifene Hydrochloride is a chemical compound with the molecular formula C24H24ClNO·HCl and a molecular weight of 414.37 g/mol . It is a metabolite of clomifene, a selective estrogen receptor modulator (SERM) commonly used in the treatment of infertility in women. This compound is primarily used in pharmaceutical research and toxicology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethylclomifene Hydrochloride involves the ethylation of clomifene. The reaction typically requires the use of ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of clomifene to Desethylclomifene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Desethylclomifene Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products

    Oxidation: Oxidized derivatives of Desethylclomifene.

    Reduction: Reduced forms of the compound.

    Substitution: Ethyl-substituted derivatives.

Scientific Research Applications

Desethylclomifene Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Desethylclomifene Hydrochloride exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in some tissues and an agonist in others, similar to clomifene. This selective modulation of estrogen receptors leads to various physiological effects, including the stimulation of ovulation in women with infertility .

Comparison with Similar Compounds

Similar Compounds

    Clomifene: The parent compound from which Desethylclomifene is derived.

    Tamoxifen: Another SERM used in the treatment of breast cancer.

    Raloxifene: A SERM used in the prevention and treatment of osteoporosis.

Uniqueness

Desethylclomifene Hydrochloride is unique in its specific binding affinity and activity profile compared to other SERMs. Its distinct metabolic pathway and interaction with estrogen receptors make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXQFJYBKJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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